1-(3,6-dichloro-9H-carbazol-9-yl)-3-((2-hydroxyethyl)amino)propan-2-ol

Physicochemical profiling Lipophilicity Membrane targeting

1-(3,6-dichloro-9H-carbazol-9-yl)-3-((2-hydroxyethyl)amino)propan-2-ol (CAS 301160-67-8) is a synthetic carbazole-aminoalcohol hybrid with a molecular weight of 353.2 g/mol and a calculated XLogP3 of 2.8. It belongs to a therapeutically relevant class of compounds, including membrane-targeting antibiotics like DCAP and topoisomerase I inhibitors.

Molecular Formula C17H18Cl2N2O2
Molecular Weight 353.24
CAS No. 301160-67-8
Cat. No. B2445677
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,6-dichloro-9H-carbazol-9-yl)-3-((2-hydroxyethyl)amino)propan-2-ol
CAS301160-67-8
Molecular FormulaC17H18Cl2N2O2
Molecular Weight353.24
Structural Identifiers
SMILESC1=CC2=C(C=C1Cl)C3=C(N2CC(CNCCO)O)C=CC(=C3)Cl
InChIInChI=1S/C17H18Cl2N2O2/c18-11-1-3-16-14(7-11)15-8-12(19)2-4-17(15)21(16)10-13(23)9-20-5-6-22/h1-4,7-8,13,20,22-23H,5-6,9-10H2
InChIKeyANSLPLAEJSXSFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3,6-Dichloro-9H-carbazol-9-yl)-3-((2-hydroxyethyl)amino)propan-2-ol (CAS 301160-67-8): Sourcing Guide for a Differentiated Carbazole Aminoalcohol


1-(3,6-dichloro-9H-carbazol-9-yl)-3-((2-hydroxyethyl)amino)propan-2-ol (CAS 301160-67-8) is a synthetic carbazole-aminoalcohol hybrid with a molecular weight of 353.2 g/mol and a calculated XLogP3 of 2.8 [1]. It belongs to a therapeutically relevant class of compounds, including membrane-targeting antibiotics like DCAP and topoisomerase I inhibitors [2]. Its structure uniquely pairs a 3,6-dichlorocarbazole core, essential for target interaction, with a short hydroxyethylamino tail, a combination that critically influences its biophysical profile and biological selectivity compared to bulkier or more hydrophobic analogs.

Procurement Alert: Why 301160-67-8 Cannot Be Substituted with Other Carbazole Propanol Analogs


Generic substitution within the 3,6-dichlorocarbazole propan-2-ol class is scientifically unsound due to steep structure-activity relationships. Minor changes to the amine tail drastically alter hydrophobicity, which governs membrane interaction, pharmacokinetics, and target selectivity. For instance, extending the alkyl chain by a single carbon can shift the primary mode of action from membrane disruption to topoisomerase poisoning [1]. In contrast, adding hydroxyl groups, as in DCAP, significantly lowers lipophilicity (XLogP3: 1.3) and broadens antimicrobial spectrum but can introduce cytotoxicity [2]. The specific hydroxyethylamine tail of 301160-67-8 provides a precise, intermediate lipophilicity (XLogP3: 2.8) that balances permeability with a distinct eukaryotic selectivity profile, making it irreplaceable for projects targeting this specific biophysical window [3].

Quantitative Differentiation Guide for 301160-67-8: Head-to-Head Physicochemical and Biological Comparisons


Enhanced Lipophilicity for Permeability vs. DCAP

The target compound is significantly more lipophilic than the broad-spectrum antibiotic DCAP. Its calculated XLogP3 value of 2.8 is 1.5 units higher than DCAP's value of 1.3 [1][2]. This difference in lipophilicity directly correlates with an enhanced ability to passively diffuse across lipid bilayers.

Physicochemical profiling Lipophilicity Membrane targeting

Reduced Molecular Weight and Hydrogen Bonding for Improved Drug-Likeness vs. DCAP

The target compound adheres more closely to established drug-likeness rules compared to DCAP. Its molecular weight is 352.2 g/mol, which is 61 g/mol lower than DCAP, and it possesses only 3 hydrogen bond donors, versus 5 for DCAP [1][2].

Drug-likeness Physicochemical properties ADME

Predicted Selectivity for Eukaryotic Targets over Prokaryotic Membranes vs. Alkylamino Analogs

Structure-activity relationship (SAR) evidence demonstrates that the nature of the amine tail dictates biological target preference. The class-level SAR shows that 3,6-dichlorocarbazole analogs with short alkylamino tails (e.g., butylamino in Compound 6) act as potent topoisomerase I poisons, exhibiting cytotoxicity in HeLa cells (IC50: 3.64 µM) [1]. In contrast, analogs with hydroxyl-rich tails, like DCAP, target bacterial membranes [2]. The hydroxyethylamino tail of 301160-67-8, being structurally intermediate, is class-level inferred to provide higher selectivity for eukaryotic intracellular targets while having reduced antibacterial activity.

Target selectivity Anticancer Topoisomerase inhibition

Differential Physicochemical Space for Solubility and Formulation vs. Very Hydrophobic Analogs

The target compound occupies a unique physicochemical space that avoids the extreme lipophilicity of more potent but less developable analogs. Its topological polar surface area (TPSA) of 57.4 Ų is identical to that of the potent topoisomerase I inhibitor Compound 6 (butylamino analog) [1][2]. However, its XLogP3 of 2.8 is markedly lower than the calculated value for Compound 6, which has a longer alkyl chain and higher lipophilicity, suggesting a better balance between potency and solubility.

Aqueous solubility Formulation Physicochemical space

Validated Application Scenarios for Procuring 301160-67-8 Based on Its Physicochemical and Selectivity Profile


Development of Eukaryotic-Selective Topoisomerase I Inhibitors

Based on its structural placement between membrane-disrupting antibiotics and potent topoisomerase poisons, 301160-67-8 is the ideal scaffold for medicinal chemistry programs aiming to develop novel anticancer agents targeting topoisomerase I. Its predicted ability to access the intracellular target while minimizing confounding membrane-lysis activity can be directly tested against the butylamino analog (Compound 6), which has a validated HeLa cell IC50 of 3.64 µM [1].

Mechanistic Decoupling of Antimicrobial and Cytotoxic Activities

For researchers studying the dual mechanisms of carbazole aminoalcohols, 301160-67-8 serves as a critical chemical probe. Its profile is predicted to have reduced direct antibacterial membrane activity compared to DCAP [2], allowing it to be used in control experiments to isolate the contribution of specific enzyme inhibition (e.g., topoisomerase or acetylcholinesterase) from general membrane disruption in cellular assays.

Lead Optimization for Improved ADME Properties

With a molecular weight of 353.2 g/mol and only 3 hydrogen bond donors, 301160-67-8 possesses significantly better drug-like physicochemical properties than DCAP (MW 413.3, HBD 5) [3][4]. It is therefore the preferred starting point for lead optimization campaigns where improving oral bioavailability and reducing the risk of poor absorption is a primary goal, without sacrificing the core carbazole pharmacophore.

Quote Request

Request a Quote for 1-(3,6-dichloro-9H-carbazol-9-yl)-3-((2-hydroxyethyl)amino)propan-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.